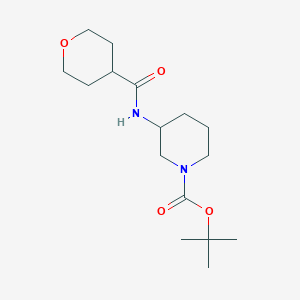
Oleanic acid;Caryophyllin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in over 1600 plant species, particularly in the Oleaceae family, including olives (Olea europaea). It serves as a protective agent in plants, preventing water loss and acting as a defense barrier against pathogens and herbivores . Oleanolic acid is known for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oleanolic acid can be synthesized through various methods, including the oxidation of beta-amyrin, a precursor triterpenoid. The biosynthesis of oleanolic acid involves the conversion of squalene to 2,3-oxidosqualene, followed by cyclization to form beta-amyrin. This is then oxidized by cytochrome P450 enzymes to produce oleanolic acid .
Industrial Production Methods: Industrial extraction of oleanolic acid often involves the use of green solvents such as dimethyl carbonate, which allows for efficient and selective extraction from plant sources like grape pomace . Other methods include soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction .
Analyse Des Réactions Chimiques
Types of Reactions: Oleanolic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to form compounds like amyrin and taraxasterol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Esterification: Acetic anhydride and pyridine are used to form acetyl esters.
Major Products: The major products formed from these reactions include ursolic acid (an isomer), amyrin, and taraxasterol .
Applications De Recherche Scientifique
Oleanolic acid has a wide range of applications in scientific research:
Mécanisme D'action
Oleanolic acid exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the Akt/mTOR, NF-κB, and STAT3/6 pathways.
Antidiabetic: Enhances insulin response, preserves β-cell functionality, and modulates enzymes involved in insulin biosynthesis and secretion.
Anticancer: Interferes with various stages of cancer development, including cell proliferation, apoptosis, and metastasis.
Comparaison Avec Des Composés Similaires
Oleanolic acid is often compared with other pentacyclic triterpenoids such as:
Ursolic Acid: An isomer of oleanolic acid with similar biological properties.
Betulinic Acid: Known for its anticancer and antiviral activities.
Lantanolic Acid: Another triterpenoid with potential medicinal applications.
Oleanolic acid stands out due to its broad spectrum of biological activities and its presence in a wide variety of plant species, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C30H50O4 |
|---|---|
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
(4aS,6aS,6bR,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid;hydrate |
InChI |
InChI=1S/C30H48O3.H2O/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);1H2/t20?,21?,22?,23?,27-,28+,29+,30-;/m0./s1 |
Clé InChI |
GCHXFNUDFIZZHJ-KCPMADTJSA-N |
SMILES isomérique |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O.O |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14786333.png)







![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B14786379.png)





